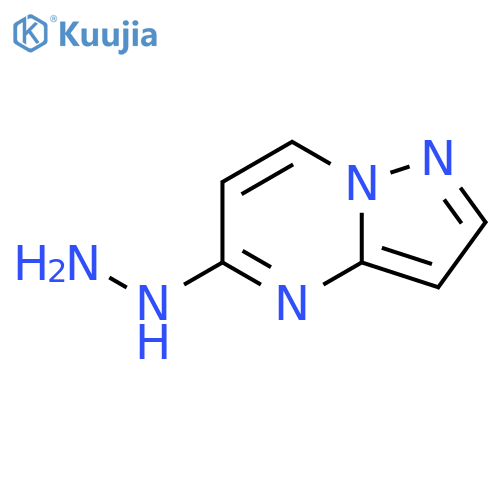Cas no 29274-26-8 (PYRAZOLO1,5-APYRIMIDIN-5-YLHYDRAZINE)

29274-26-8 structure
商品名:PYRAZOLO1,5-APYRIMIDIN-5-YLHYDRAZINE
CAS番号:29274-26-8
MF:C6H7N5
メガワット:149.153279542923
MDL:MFCD19202117
CID:5248983
PYRAZOLO1,5-APYRIMIDIN-5-YLHYDRAZINE 化学的及び物理的性質
名前と識別子
-
- Pyrazolo[1,5-a]pyrimidine, 5-hydrazinyl-
- PYRAZOLO1,5-APYRIMIDIN-5-YLHYDRAZINE
-
- MDL: MFCD19202117
- インチ: 1S/C6H7N5/c7-10-5-2-4-11-6(9-5)1-3-8-11/h1-4H,7H2,(H,9,10)
- InChIKey: XFAZJNYBPTVVQH-UHFFFAOYSA-N
- ほほえんだ: C12=CC=NN1C=CC(NN)=N2
計算された属性
- せいみつぶんしりょう: 149.07
- どういたいしつりょう: 149.07
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 139
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.2A^2
PYRAZOLO1,5-APYRIMIDIN-5-YLHYDRAZINE 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-276346-2.5g |
PYRAZOLO[1,5-A]PYRIMIDIN-5-YLHYDRAZINE |
29274-26-8 | 2.5g |
$1360.0 | 2023-09-10 | ||
| Enamine | EN300-276346-1.0g |
PYRAZOLO[1,5-A]PYRIMIDIN-5-YLHYDRAZINE |
29274-26-8 | 1.0g |
$657.0 | 2023-03-01 | ||
| Enamine | EN300-276346-5g |
PYRAZOLO[1,5-A]PYRIMIDIN-5-YLHYDRAZINE |
29274-26-8 | 5g |
$1723.0 | 2023-09-10 | ||
| Enamine | EN300-276346-10g |
PYRAZOLO[1,5-A]PYRIMIDIN-5-YLHYDRAZINE |
29274-26-8 | 10g |
$2166.0 | 2023-09-10 | ||
| Enamine | EN300-276346-10.0g |
PYRAZOLO[1,5-A]PYRIMIDIN-5-YLHYDRAZINE |
29274-26-8 | 10.0g |
$2166.0 | 2023-03-01 | ||
| Enamine | EN300-276346-5.0g |
PYRAZOLO[1,5-A]PYRIMIDIN-5-YLHYDRAZINE |
29274-26-8 | 5.0g |
$1723.0 | 2023-03-01 | ||
| Enamine | EN300-276346-1g |
PYRAZOLO[1,5-A]PYRIMIDIN-5-YLHYDRAZINE |
29274-26-8 | 1g |
$657.0 | 2023-09-10 |
PYRAZOLO1,5-APYRIMIDIN-5-YLHYDRAZINE 関連文献
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
29274-26-8 (PYRAZOLO1,5-APYRIMIDIN-5-YLHYDRAZINE) 関連製品
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 4770-00-7(3-cyano-4-nitroindole)
- 111362-50-6(5-Amino-2-chlorobenzamide)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
